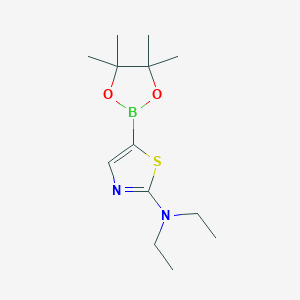

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Diethylamino)thiazole-5-boronic acid pinacol ester” is a chemical compound with the CAS Number: 1352334-85-0 . It has a molecular weight of 282.21 and its IUPAC name is N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H23BN2O2S . The InChI code for this compound is 1S/C13H23BN2O2S/c1-7-16(8-2)11-15-9-10(19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3 .

Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .

Scientific Research Applications

Cross-Coupling Reactions

2-(Diethylamino)thiazole-5-boronic acid pinacol ester is primarily utilized in cross-coupling reactions. For instance, it has been used in the desulfitative C–C cross-coupling with benzo-fused thiazolidine-2-thione under neutral and basic conditions, resulting in the formation of fused thiazoles. This method offers good to excellent yields, showcasing the efficiency of the compound in such chemical transformations (Rajaguru et al., 2015).

Analytical Challenges and Solutions

The compound presents unique analytical challenges, especially in its stability and solubility. For instance, strategies have been developed for stabilizing and adequately solubilizing the 2-aminopyrimidine-5-pinacolboronate ester, a structurally related compound, to facilitate its chromatographic purity analysis. These strategies involve the use of non-aqueous and aprotic diluents and reversed-phase separation techniques (Zhong et al., 2012).

Carbohydrate Sensing

2-(Diethylamino)thiazole-5-boronic acid pinacol ester derivatives have been investigated for potential use in carbohydrate sensing. A study on luminescent iridium(iii)-boronic acid complexes, which are structurally related, indicates their capability to form boronic acid cyclic esters with simple sugars like glucose and fructose. These findings suggest the potential utility of such compounds in the detection and quantification of carbohydrates (Hashemzadeh et al., 2020).

Medicinal Chemistry and Drug Discovery

Although not directly involving 2-(Diethylamino)thiazole-5-boronic acid pinacol ester, studies on related boronic acid esters highlight their significance in medicinal chemistry and drug discovery. For example, boronic acid esters are crucial in Suzuki coupling and Petasis reactions, often used in pharmaceutical synthetic schemes. Their purity and stability are critical for the success of these reactions, as demonstrated in various studies (Duran et al., 2006).

Future Directions

Mechanism of Action

Mode of Action

It’s worth noting that boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds

Action Environment

It’s worth noting that the compound is a solid at 20°c and should be stored in an inert gas at room temperature . It should also be protected from light and air .

Biochemical Analysis

Biochemical Properties

Similar organoboron compounds have been used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-(Diethylamino)thiazole-5-boronic acid pinacol ester could interact with various enzymes and proteins involved in these reactions.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Properties

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2S/c1-7-16(8-2)11-15-9-10(19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZPFOUUMUAIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)

![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)

![N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453904.png)

![3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide](/img/structure/B2453905.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2453911.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B2453913.png)

![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2453914.png)